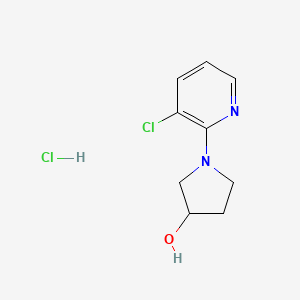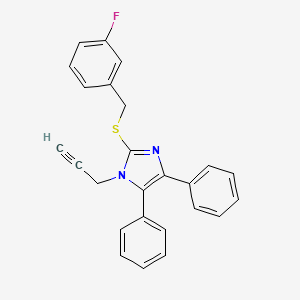![molecular formula C21H21NO4S2 B2854458 N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide CAS No. 946348-08-9](/img/structure/B2854458.png)
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide, also known as MTSET, is a chemical compound that has been extensively studied in scientific research. MTSET is a sulfhydryl-reactive compound that is commonly used as a tool in biochemistry and molecular biology research.
Wirkmechanismus
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification can lead to changes in the structure and function of the protein, which can be used to study the role of specific cysteine residues in protein-protein interactions. The mechanism of action of this compound has been extensively studied, and several studies have shown that it can selectively modify cysteine residues in proteins without affecting other amino acid residues.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can be used to study the structure and function of proteins, as well as to identify the role of specific cysteine residues in protein-protein interactions. This compound has also been shown to have potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide has several advantages for lab experiments. It is a selective sulfhydryl-reactive compound that can be used to modify specific cysteine residues in proteins. It is also relatively stable and easy to handle, making it a popular tool in biochemistry and molecular biology research. However, there are also some limitations to the use of this compound in lab experiments. It can be difficult to control the extent of modification of cysteine residues, and the modification can lead to changes in the structure and function of the protein that may not accurately reflect the native state of the protein.
Zukünftige Richtungen
There are several future directions for research on N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide. One area of research is the development of new sulfhydryl-reactive compounds that can be used to selectively modify cysteine residues in proteins. Another area of research is the development of new methods for controlling the extent of modification of cysteine residues, which could improve the accuracy of studies on protein structure and function. Additionally, there is potential for the use of this compound in the development of new therapeutics for neurological disorders, which could have significant clinical implications.
Synthesemethoden
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methylbenzamide with 2-bromoethyl thienyl sulfone and 4-methoxyphenylboronic acid. The resulting product is then treated with sodium hydride and sulfuric acid to yield this compound. The synthesis method of this compound has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide is commonly used as a tool in biochemistry and molecular biology research. It is a sulfhydryl-reactive compound that can be used to selectively modify cysteine residues in proteins. This modification can be used to study the structure and function of proteins, as well as to identify the role of specific cysteine residues in protein-protein interactions. This compound has been used in a wide range of research applications, including the study of ion channels, transporters, enzymes, and receptors.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-15-6-3-4-7-18(15)21(23)22-14-20(19-8-5-13-27-19)28(24,25)17-11-9-16(26-2)10-12-17/h3-13,20H,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKMPGAKUOWDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid](/img/structure/B2854375.png)
![ethyl 2-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)acetate](/img/structure/B2854376.png)

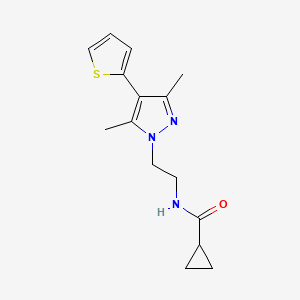
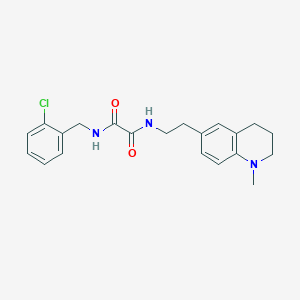

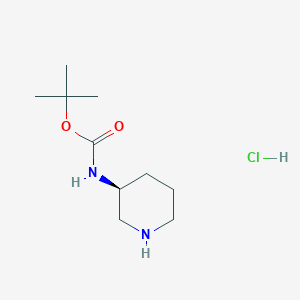
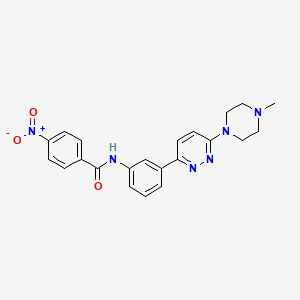
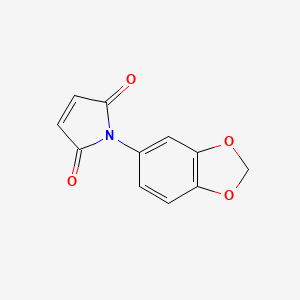
![N-(1-cyano-1-methylethyl)-2-[(2-fluorophenyl)(methyl)amino]-N-methylacetamide](/img/structure/B2854393.png)
![3,4,5-trimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2854395.png)

